molecular formula C30H34N4O4S B2637607 6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide CAS No. 865656-12-8

6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide

Cat. No.: B2637607
CAS No.: 865656-12-8
M. Wt: 546.69
InChI Key: BRDUQFJHBDYBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is a useful research compound. Its molecular formula is C30H34N4O4S and its molecular weight is 546.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H33N3O5C_{24}H_{33}N_{3}O_{5}, with a molecular weight of approximately 445.55 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to thieno[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to induce apoptosis in various cancer cell lines. One study reported that certain thieno[3,2-d]pyrimidine derivatives had EC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer effects .

The proposed mechanisms of action for thieno[3,2-d]pyrimidines include:

  • Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division.
  • Induction of Apoptosis : These compounds activate caspase pathways leading to programmed cell death .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound has not been extensively studied; however, related compounds have shown moderate absorption and bioavailability. Toxicity studies are crucial for determining the safety profile before clinical applications. Preliminary data suggest that these compounds may have selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of thieno[3,2-d]pyrimidine derivatives:

StudyCompoundActivityEC50 (µM)Cell Line
15dApoptosis Inducer0.008T47D (Breast Cancer)
25eApoptosis Inducer0.004MX-1 (Breast Cancer)
34fInhibitor0.43Various Cancer Lines

These studies highlight the potential of the compound as a therapeutic agent against various forms of cancer.

Properties

CAS No.

865656-12-8

Molecular Formula

C30H34N4O4S

Molecular Weight

546.69

IUPAC Name

6-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide

InChI

InChI=1S/C30H34N4O4S/c1-20-8-11-23(12-9-20)18-31-26(35)7-5-4-6-15-33-29(37)28-25(14-16-39-28)34(30(33)38)19-27(36)32-24-13-10-21(2)22(3)17-24/h8-14,16-17H,4-7,15,18-19H2,1-3H3,(H,31,35)(H,32,36)

InChI Key

BRDUQFJHBDYBLD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.